4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
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Overview
Description
4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The structure of this compound includes an oxazine ring, which is a six-membered ring with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of an intermediate compound, such as 4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine. This intermediate can be synthesized through the reaction of aniline with a suitable oxazine precursor under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine: A closely related compound with similar structural features.
4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carboxamide: Another derivative with a carboxamide group instead of a carbonitrile group.
4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-methyl: A methylated derivative with different chemical properties.
Uniqueness
4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazine ring structure, combined with the anilino and dimethylamino substituents, makes it a versatile compound for various applications. The presence of the carbonitrile group further enhances its reactivity and potential for modification, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-anilino-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-17(2)13-16-11(10(8-14)12(18)19-13)15-9-6-4-3-5-7-9/h3-7,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGOJEDKHJPXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=O)O1)C#N)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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